

An In-depth Technical Guide to trans-9-(2-Phenylethenyl)anthracene

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Compound of Interest

Compound Name: 9-(2-Phenylethenyl)anthracene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon with significant applications in chemical and biological research. This document details its physicochemical properties, a robust synthesis protocol, characterization data, and its established applications, including its role as a chemiluminescent agent and a singlet oxygen probe.

Compound Identification and Physicochemical Properties

trans-9-(2-Phenylethenyl)anthracene, also known as trans-9-styrylanthracene, is a rigid, planar molecule characterized by its extended π -conjugated system. This structure is responsible for its distinct photophysical properties, notably its strong blue fluorescence.^[1] The primary identifier for the trans isomer is CAS Number 42196-97-4.^[2]

Table 1: Physicochemical and Identification Data for trans-9-(2-Phenylethenyl)anthracene

Property	Value	Reference(s)
CAS Number	42196-97-4 (trans or (E)-isomer)	[2][3]
Molecular Formula	C ₂₂ H ₁₆	[2]
Molecular Weight	280.36 g/mol	[2]
Appearance	Thin yellow plates or glossy orange solid	[2][4]
Melting Point	131-132 °C	[4]
Boiling Point	476.4±15.0 °C (Predicted)	[2]
Density	1.163±0.06 g/cm ³ (Predicted)	[2]
Fluorescence	Strong blue fluorescence under UV light	[2][4]
Fluorescence Quantum Yield (Φ _F)	~0.5 (in acetonitrile)	[5]

Synthesis: The Wittig Reaction

The most common and stereoselective method for synthesizing **trans-9-(2-phenylethenyl)anthracene** is the Wittig reaction.[4] This method involves the reaction of an aldehyde (9-anthraldehyde) with a phosphorus ylide generated in situ from a phosphonium salt (benzyltriphenylphosphonium chloride). The reaction proceeds via a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable trans-alkene and triphenylphosphine oxide.[4] The exclusive formation of the trans isomer simplifies purification and characterization.[4]

Experimental Protocol: Wittig Synthesis

This protocol is a synthesized procedure based on established laboratory methods.[2][4]

Materials:

- Benzyltriphenylphosphonium chloride

- 9-Anthraldehyde
- Dichloromethane (CH_2Cl_2)
- 50% Sodium hydroxide (NaOH) aqueous solution
- Anhydrous calcium chloride (CaCl_2) or magnesium sulfate (MgSO_4)
- 2-Propanol (or Ethanol)
- Toluene (for TLC)
- Silica gel (for column chromatography)
- Hexane (or other nonpolar solvent for column elution)

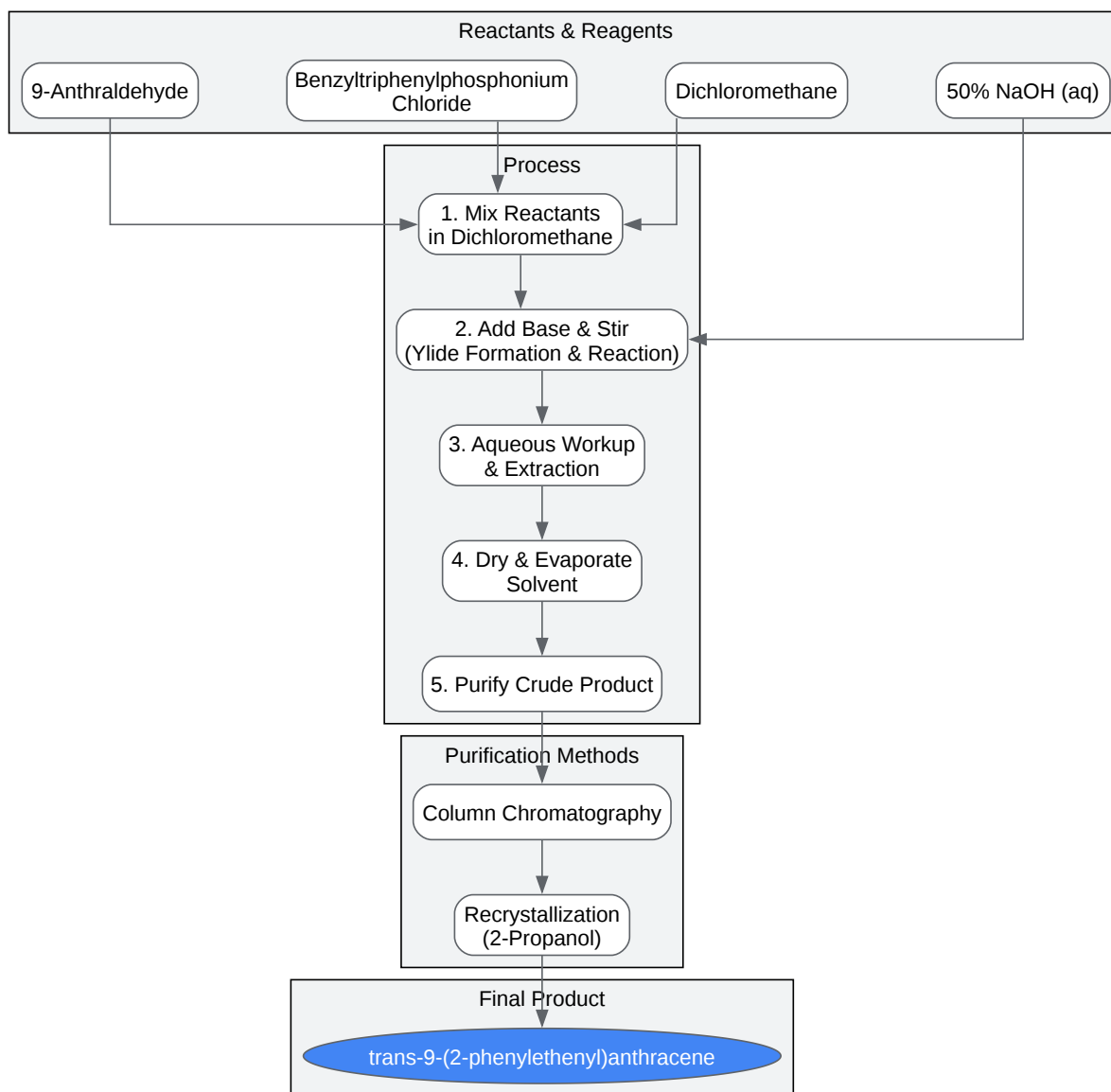
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.
- **Ylide Formation and Reaction:** While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise to the flask. The formation of the orange-colored ylide indicates the start of the reaction. Continue stirring at room temperature for approximately 30-75 minutes.^[4]
- **Reaction Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., toluene or a hexane/dichloromethane mixture). The disappearance of the 9-anthraldehyde spot ($R_f \approx 0.50$ - 0.54) and the appearance of a new, less polar, brilliantly blue fluorescent spot ($R_f \approx 0.61$ - 0.75) under UV light indicates product formation.^{[2][4]}
- **Workup and Extraction:** Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Separate the organic (dichloromethane) layer. Wash the organic layer sequentially with deionized water and brine.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent (e.g., CaCl_2). Filter off the drying agent and remove the dichloromethane solvent using a rotary

evaporator. The crude product is typically an orange or yellow solid.

- Purification:
 - Column Chromatography: Purify the crude product using silica gel column chromatography to remove the triphenylphosphine oxide byproduct and any unreacted starting material.
 - Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as hot 2-propanol or ethanol, to yield thin, yellow crystalline plates.[\[2\]](#)
- Final Product: Dry the purified crystals under vacuum. The expected yield is typically between 40-60%.[\[4\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **trans-9-(2-phenylethenyl)anthracene**.

Spectroscopic Characterization

The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques. The data presented below are key identifiers for **trans-9-(2-phenylethenyl)anthracene**.

Table 2: Spectroscopic Data for Characterization

Technique	Key Observations	Reference(s)
¹ H NMR	Vinyllic Protons: Two doublets observed at ~6.93 ppm and ~7.90 ppm. The large coupling constant (J ≈ 16-17 Hz) is characteristic of a trans C=C bond configuration. The absence of an aldehyde proton peak (~10-11 ppm) confirms the consumption of starting material.	[2][4]
IR Spectroscopy	Key Peaks (cm ⁻¹): ~3025: Aromatic and vinyllic C-H stretch.- ~1450-1490: Aromatic C=C stretch.- ~960: Strong absorption due to the trans C-H out-of-plane bend (wag).Disappearance of Reactant Peak: Absence of the strong aldehyde C=O stretch from 9-anthraldehyde (around 1700 cm ⁻¹).	[2][4][6]
TLC	Stationary Phase: Silica Gel/Mobile Phase: Toluene/Rf (Product): ~0.61 - 0.75Rf (9-Anthraldehyde): ~0.50 - 0.54Visualization: The product appears as a brilliant blue spot under UV light (366 nm).	[2][4]

Key Applications in Research

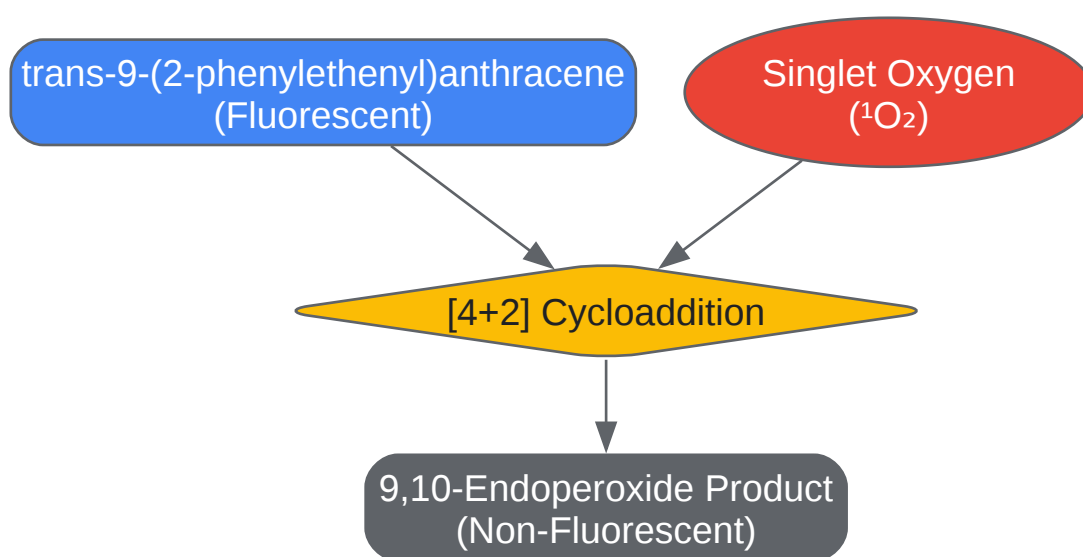
The unique photophysical properties of **trans-9-(2-phenylethenyl)anthracene** make it a valuable tool in several scientific domains.

Chemiluminescence

The compound is a highly efficient fluorophore in chemiluminescent systems, particularly those based on peroxyoxalate reactions.[1][2] In this system, a high-energy intermediate (e.g., 1,2-dioxetanedione) is generated from the reaction of an oxalate ester with hydrogen peroxide. This intermediate chemically excites the fluorophore (**trans-9-(2-phenylethenyl)anthracene**), which then relaxes to its ground state by emitting bright blue light.

Singlet Oxygen Detection

The central anthracene ring is highly susceptible to [4+2] cycloaddition with singlet oxygen ($^1\text{O}_2$), a reactive oxygen species (ROS).[5] This reaction forms a stable 9,10-endoperoxide. The cycloaddition disrupts the extended π -conjugation of the anthracene moiety, which effectively quenches the molecule's fluorescence. This "turn-off" fluorescent response allows for the sensitive detection and quantification of singlet oxygen in chemical or biological systems.[5]



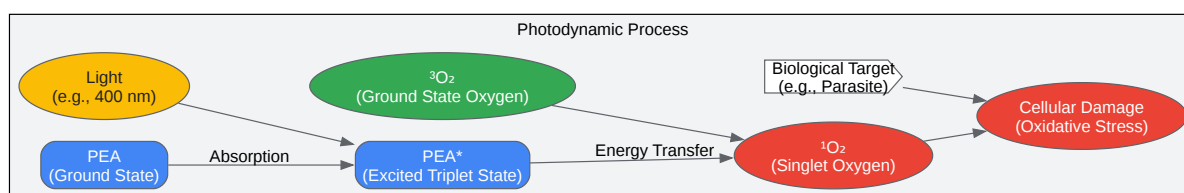
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Caption: Mechanism of singlet oxygen trapping by cycloaddition.

Photodynamic Effects and Photosensitization

While it can act as a trap for singlet oxygen, **trans-9-(2-phenylethenyl)anthracene** can also generate it upon photoexcitation.[5] Studies have shown that upon absorbing light (around 400 nm), it can become photoexcited to a triplet state, which then transfers its energy to ground-

state molecular oxygen ($^3\text{O}_2$) to produce singlet oxygen ($^1\text{O}_2$). This dual role as a photosensitizer and a trap has been demonstrated in biological systems, such as *Leishmania tarentolae* parasites, where it induces a photodynamic (toxic) effect upon irradiation.[5] This property is also being explored for its use as a photosensitizer in initiating photopolymerization processes.[3]



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Caption: Simplified pathway of the photodynamic effect.

Conclusion

trans-9-(2-Phenylethenyl)anthracene is a versatile and accessible polycyclic aromatic hydrocarbon. Its straightforward, high-yield synthesis and well-defined spectroscopic properties make it an ideal compound for both educational and advanced research applications. For professionals in drug development and cell biology, its utility as a fluorescent probe for the quantitative and qualitative analysis of singlet oxygen provides a powerful tool for studying oxidative stress and photodynamic therapies. Future research may further expand its applications in materials science and medicinal chemistry.

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